molecular formula C20H33N3O3 B13406392 3-(2-(tert-Butylamino)-3-hydroxypropoxy)-1-cyclohexyl-1-phenylurea

3-(2-(tert-Butylamino)-3-hydroxypropoxy)-1-cyclohexyl-1-phenylurea

Cat. No.: B13406392
M. Wt: 363.5 g/mol
InChI Key: YFHQPKZAFRPKBM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tert-butyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2-(tert-butyl)amino-3-hydroxypropoxy group, which is then coupled with a phenylurea derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylphenylurea
  • N-Cyclohexyl-N-ethylphenylurea
  • N-Cyclohexyl-N-isopropylphenylurea

Uniqueness

N-Cyclohexyl-N inverted exclamation mark -[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea is unique due to the presence of the 2-(tert-butyl)amino-3-hydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

3-[2-(tert-butylamino)-3-hydroxypropoxy]-1-cyclohexyl-1-phenylurea

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-16(14-24)15-26-22-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,16,18,21,24H,5,8-9,12-15H2,1-3H3,(H,22,25)

InChI Key

YFHQPKZAFRPKBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(CO)CONC(=O)N(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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